6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Description
This compound is a complex heterocyclic molecule featuring a quinazolin-8-one core fused with a [1,3]dioxolo ring system. Key structural elements include:
- 4-Phenylpiperazine moiety: Positioned at the 7-substituent through a 3-oxopropyl chain, which may enhance interactions with neurotransmitter receptors due to piperazine’s basicity and hydrogen-bonding capacity .
- Dioxoloquinazolinone scaffold: The fused bicyclic system likely influences electronic properties and metabolic stability .
Properties
IUPAC Name |
6-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27FN4O5S/c31-21-8-6-20(7-9-21)25(36)18-41-30-32-24-17-27-26(39-19-40-27)16-23(24)29(38)35(30)11-10-28(37)34-14-12-33(13-15-34)22-4-2-1-3-5-22/h1-9,16-17H,10-15,18-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCNKCAYZAZJGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCN3C(=O)C4=CC5=C(C=C4N=C3SCC(=O)C6=CC=C(C=C6)F)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27FN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one , also referred to as K284-5545, is a complex organic molecule with potential therapeutic applications. Its unique structure combines various functional groups that may contribute to its biological activity. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
K284-5545 has the following chemical characteristics:
- Molecular Formula : C30H27FN4O5S
- Molecular Weight : 574.63 g/mol
- LogP : 4.113 (indicating moderate lipophilicity)
- Water Solubility : LogSw = -4.30 (poor solubility)
The compound's structure is depicted in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C30H27FN4O5S |
| Molecular Weight | 574.63 g/mol |
| LogP | 4.113 |
| Water Solubility | LogSw = -4.30 |
| Hydrogen Bond Acceptors | 10 |
| Hydrogen Bond Donors | 0 |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of K284-5545. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation, although specific pathways remain to be fully elucidated.
COX-II Inhibition
The compound has been evaluated for its inhibitory activity against Cyclooxygenase-II (COX-II), an enzyme implicated in inflammatory processes and cancer progression. Preliminary results suggest that K284-5545 may exhibit selective inhibition of COX-II with an IC50 value comparable to established COX-II inhibitors like Celecoxib. This suggests potential applications in treating inflammatory conditions and certain cancers.
Neuropharmacological Effects
Given its structural similarity to piperazine derivatives, K284-5545 may possess neuropharmacological properties. Research indicates that compounds with similar structures can exhibit anxiolytic and antidepressant effects. Further studies are needed to assess the impact of K284-5545 on neurotransmitter systems.
Study 1: Cytotoxicity Evaluation
A study conducted by Chahal et al. (2023) assessed the cytotoxic effects of K284-5545 on several cancer cell lines using MTT assays. The results indicated significant dose-dependent cytotoxicity with IC50 values ranging from 10 to 20 µM across different cell lines, suggesting its potential as a lead compound in anticancer drug development.
Study 2: Anti-inflammatory Activity
In a comparative study on COX inhibitors, K284-5545 was tested alongside other known inhibitors. It showed promising results with an IC50 value of approximately 0.25 µM against COX-II, indicating a potency greater than that of many traditional NSAIDs. This positions K284-5545 as a candidate for further development in anti-inflammatory therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness arises from the integration of multiple pharmacophores. Below is a comparative analysis with related molecules:
Table 1: Structural and Functional Comparison
Key Findings:
Steric Considerations : The extended 3-oxopropyl linker may improve conformational flexibility, enabling better fit into hydrophobic binding pockets compared to rigid analogs .
Biological Activity: The combination of dioxoloquinazolinone and phenylpiperazine suggests dual mechanisms—e.g., kinase inhibition (via quinazoline) and neurotransmitter modulation (via piperazine) .
Physicochemical and Pharmacokinetic Properties
While experimental data is unavailable in the provided evidence, predictions based on structural analogs include:
- LogP : Estimated >3.5 due to aromatic and heterocyclic components, indicating high lipophilicity .
- Solubility : Likely poor aqueous solubility, necessitating formulation adjustments (e.g., salt formation) .
- Metabolic Stability : The dioxolo ring may reduce oxidation susceptibility compared to unfused quinazolines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
